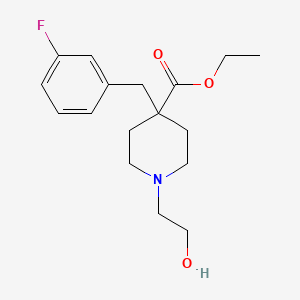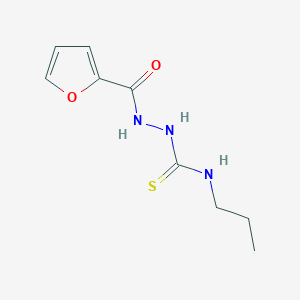![molecular formula C18H9BrCl2N2O2 B6021861 2-(4-Amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione](/img/structure/B6021861.png)
2-(4-Amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione is a complex organic compound belonging to the class of isoindoline derivatives. The structure of this compound includes an isoindole core, which is a fused ring system containing both benzene and pyrrole rings, and is substituted with amino, dichlorophenyl, and bromobenzo groups .
Preparation Methods
The synthesis of 2-(4-Amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the reaction of o-phthalic acids or anhydrides with amines in the presence of a suitable catalyst, such as SiO2-tpy-Nb, under reflux conditions in a solvent like IPA:H2O . The final product is obtained with moderate to excellent yields (41-93%) after purification by preparative thin-layer chromatography (TLC) on silica gel . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Chemical Reactions Analysis
2-(4-Amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of electron-rich aromatic rings.
Common Reagents and Conditions: Reagents such as sulfuric acid (H2SO4), nitric acid (HNO3), and halogens (Cl2, Br2) are frequently used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted isoindoline derivatives with potential biological activities.
Scientific Research Applications
2-(4-Amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activities . For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
2-(4-Amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione can be compared with other isoindoline derivatives:
Properties
IUPAC Name |
2-(4-amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrCl2N2O2/c19-13-3-1-2-8-4-11-12(7-10(8)13)18(25)23(17(11)24)9-5-14(20)16(22)15(21)6-9/h1-7H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRMYFPCOQXADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)Br)C(=O)N(C3=O)C4=CC(=C(C(=C4)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6021778.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6021789.png)

![2-(methoxymethyl)-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6021796.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B6021802.png)
![2-(2-amino-6-methyl-4-pyrimidinyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6021808.png)

![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B6021822.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B6021827.png)
![ethyl N-{[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate](/img/structure/B6021845.png)
![N-[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B6021848.png)
![ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate](/img/structure/B6021853.png)
![N-(2,3-dihydro-1H-inden-2-yl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6021863.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6021869.png)
